

Pyridazin-3-ylmethanol: A Versatile Heterocyclic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Pyridazin-3-ylmethanol*

Cat. No.: B1363950

[Get Quote](#)

Abstract

The pyridazine nucleus is a prominent scaffold in medicinal chemistry, prized for its unique physicochemical properties that impart favorable pharmacokinetic and pharmacodynamic characteristics to a wide array of bioactive molecules.^{[1][2]} Among the functionalized pyridazine building blocks, **pyridazin-3-ylmethanol** has emerged as a particularly versatile and valuable synthon. Its strategic placement of a reactive hydroxyl group on the electron-deficient pyridazine core allows for a diverse range of chemical transformations, making it an ideal starting point for the synthesis of complex molecular architectures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and application of **pyridazin-3-ylmethanol** as a pivotal building block in the construction of high-value organic compounds, with a particular focus on the synthesis of kinase inhibitors.

Introduction to the Pyridazine Scaffold

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in drug discovery.^[1] Its inherent polarity and hydrogen bonding capabilities can enhance solubility and promote favorable interactions with biological targets.^[1] The pyridazine motif is found in numerous approved drugs and clinical candidates, highlighting its significance in the development of therapeutics for a variety of diseases, including cancer, inflammation, and cardiovascular disorders.^[3]

Pyridazin-3-ylmethanol, with its readily accessible hydroxyl functionality, serves as an excellent entry point for the elaboration of the pyridazine core. This guide will explore the fundamental chemistry of this building block and demonstrate its practical application in multi-step synthesis.

Synthesis of Pyridazin-3-ylmethanol

The most common and efficient laboratory-scale synthesis of **pyridazin-3-ylmethanol** involves the reduction of a pyridazine-3-carboxylic acid ester.^[4] This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH_4).

Experimental Protocol: Synthesis of Pyridazin-3-ylmethanol

Reaction Scheme:

Materials:

- Pyridazine-3-carboxylic acid ethyl ester
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)
- Ethyl acetate (EtOAc)
- Sodium sulfate decahydrate ($\text{Na}_2\text{SO}_4 \cdot 10\text{H}_2\text{O}$)
- Celite®
- Silica gel for column chromatography

Procedure:

- To a solution of pyridazine-3-carboxylic acid ethyl ester (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a 1.0 M solution of lithium aluminum hydride in THF (1.0 eq) dropwise.

- Stir the resulting suspension at 0 °C for 30 minutes.
- Carefully quench the reaction by the slow addition of solid sodium sulfate decahydrate.
- Dilute the mixture with ethyl acetate and stir vigorously for 1 hour.
- Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude material by silica gel column chromatography to afford **pyridazin-3-ylmethanol**.

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure complete consumption of the starting ester. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reactivity and Functionalization of Pyridazin-3-ylmethanol

The hydroxyl group of **pyridazin-3-ylmethanol** is the primary site of reactivity, allowing for a variety of functional group transformations. These reactions are key to incorporating the pyridazine moiety into larger, more complex molecules.

Oxidation to Pyridazine-3-carbaldehyde

The primary alcohol of **pyridazin-3-ylmethanol** can be oxidized to the corresponding aldehyde, pyridazine-3-carbaldehyde, a versatile intermediate for further carbon-carbon bond-forming reactions.

graph Oxidation { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; A [label="Pyridazin-3-ylmethanol"]; B [label="Pyridazine-3-carbaldehyde"]; A -> B [label="O (e.g., PCC, DMP)"]; }

Oxidation of **Pyridazin-3-ylmethanol**.

Causality behind Experimental Choices: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are preferred to avoid over-oxidation to the carboxylic acid. The choice of oxidant depends on the scale of the reaction and the presence of other sensitive functional groups in the molecule.

Etherification via Williamson Ether Synthesis

The hydroxyl group can be deprotonated with a strong base to form an alkoxide, which can then act as a nucleophile in a Williamson ether synthesis to form a variety of ethers.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

```
graph Etherification { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"]; A [label="Pyridazin-3-ylmethanol"]; B [label="Pyridazin-3-ylmethoxide"]; C [label="Pyridazin-3-ylmethyl Ether"]; A -> B [label="Base (e.g., NaH)"]; B -> C [label="R-X (Alkyl Halide)"]; }
```

Williamson Ether Synthesis.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

- To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add a solution of **pyridazin-3-ylmethanol** (1.0 eq) in THF dropwise.
- Allow the mixture to stir at room temperature for 30 minutes.
- Add the desired alkyl halide (1.1 eq) and stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Esterification

Pyridazin-3-ylmethanol can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters.[10]

graph Esterification { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"]; A [label="Pyridazin-3-ylmethanol"]; B [label="Pyridazin-3-ylmethyl Ester"]; A -> B [label="R-COOH, Acid Catalyst or R-COCl, Base"]; }
Esterification of **Pyridazin-3-ylmethanol**.

Application in the Synthesis of a Kinase Inhibitor: A Case Study

To illustrate the utility of **pyridazin-3-ylmethanol** as a building block, this section details a synthetic route to a key intermediate used in the preparation of a potent kinase inhibitor. The overall strategy involves the transformation of **pyridazin-3-ylmethanol** into a halogenated ethynylpyridazine, which can then undergo cross-coupling reactions to build the final complex molecule.

Synthetic Strategy Overview

The target is a 3-bromo-6-ethynylpyridazine derivative, a versatile intermediate for Sonogashira coupling. The proposed synthetic pathway from **pyridazin-3-ylmethanol** is as follows:

graph Synthesis_Strategy { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Pyridazin-3-ylmethanol"]; B [label="Pyridazine-3-carbaldehyde"]; C [label="3-(2,2-Dibromovinyl)pyridazine"]; D [label="3-Ethynylpyridazine"]; E [label="3-Ethynylpyridazine N-oxide"]; F [label="3-Bromo-6-chloropyridazine"]; G [label="Final Kinase Inhibitor"]; edge [color="#4285F4"]; A -> B [label="Oxidation"]; B -> C [label="Corey-Fuchs Reaction"]; C -> D [label="Base Treatment"]; D -> E [label="N-Oxidation"]; E -> F [label="Bromination/Chlorination"]; F -> G [label="Further Steps"]; }

Synthetic strategy for a kinase inhibitor intermediate.

Step-by-Step Synthesis

Step 1: Oxidation to Pyridazine-3-carbaldehyde

As described in section 3.1, **pyridazin-3-ylmethanol** is oxidized to pyridazine-3-carbaldehyde.

Step 2: Corey-Fuchs Reaction to form 3-(2,2-Dibromovinyl)pyridazine

The Corey-Fuchs reaction is a reliable method for converting aldehydes to terminal alkynes via a dibromoalkene intermediate.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Experimental Protocol: Corey-Fuchs Reaction

- To a solution of triphenylphosphine (4.0 eq) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (2.0 eq) portionwise.
- Stir the mixture at 0 °C for 30 minutes, then add a solution of pyridazine-3-carbaldehyde (1.0 eq) in dichloromethane.
- Allow the reaction to warm to room temperature and stir until the aldehyde is consumed (monitored by TLC).
- Quench the reaction with water and extract with dichloromethane.
- Dry the organic layer, concentrate, and purify by column chromatography to yield 3-(2,2-dibromovinyl)pyridazine.

Step 3: Formation of 3-Ethynylpyridazine

The dibromoalkene is treated with a strong base, such as n-butyllithium, to effect elimination and generate the terminal alkyne.

Experimental Protocol: Alkyne Formation

- To a solution of 3-(2,2-dibromovinyl)pyridazine (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (2.2 eq) dropwise.
- Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature.
- Quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the product with an organic solvent, dry, and concentrate to give crude 3-ethynylpyridazine, which can be used in the next step without further purification.

Step 4 & 5: Halogenation of the Pyridazine Ring

Direct halogenation of the pyridazine ring can be challenging. A more controlled approach involves the N-oxidation of the pyridazine followed by regioselective halogenation.[15][16][17][18][19]

Experimental Protocol: N-Oxidation and Halogenation

- Treat 3-ethynylpyridazine with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) to form 3-ethynylpyridazine N-oxide.
- The N-oxide can then be treated with a halogenating agent like POBr_3 or a mixture of p-toluenesulfonic anhydride and tetrabutylammonium bromide to introduce a bromine atom at a specific position on the ring.[15] Further reaction with a chlorinating agent like POCl_3 can be used to introduce a chlorine atom. The exact conditions and regioselectivity will depend on the specific substrate and reagents used. This sequence allows for the synthesis of intermediates like 3-bromo-6-chloropyridazine.

Step 6: Sonogashira Coupling and Elaboration to the Final Kinase Inhibitor

The resulting 3-bromo-6-ethynylpyridazine (after deprotection of the alkyne if a protecting group was used) is a key intermediate for Sonogashira cross-coupling reactions.[20] This powerful carbon-carbon bond-forming reaction allows for the introduction of various aryl or heteroaryl groups, which is a common strategy in the synthesis of kinase inhibitors.[21][22]

General Sonogashira Coupling Protocol:

- To a degassed solution of the 3-bromo-6-ethynylpyridazine derivative (1.0 eq) and the desired aryl/heteroaryl halide (1.1 eq) in a suitable solvent (e.g., triethylamine/THF), add a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$) and a copper(I) co-catalyst (e.g., CuI).
- Stir the reaction mixture at room temperature or with heating under an inert atmosphere until the starting materials are consumed.
- Work up the reaction and purify the product by column chromatography.

The coupled product can then be further functionalized to yield the final kinase inhibitor.

Conclusion

Pyridazin-3-ylmethanol is a readily accessible and highly versatile building block in organic synthesis. Its strategic hydroxyl group allows for a wide range of functionalizations, providing access to a diverse array of more complex pyridazine derivatives. As demonstrated in the synthetic strategy towards a key kinase inhibitor intermediate, **pyridazin-3-ylmethanol** can be effectively utilized in multi-step syntheses to construct molecules with significant biological potential. The reactions and protocols outlined in this guide provide a solid foundation for researchers to leverage the synthetic utility of this valuable heterocyclic synthon in their own drug discovery and development efforts.

References

- IJCRT. (2023). A REVIEW ON PYRIDAZINE AS A PHARMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [\[Link\]](#)
- ACS Omega. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation.
- Khan, I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [\[Link\]](#)
- Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Scribd. [\[Link\]](#)
- Gademann, K., et al. (2021). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. ZORA (Zurich Open Repository and Archive). [\[Link\]](#)
- PubMed. (2024).
- Paudler, W. W., & Jovanovic, M. V. (1982). Bromination of some pyridine and diazine N-oxides. The Journal of Organic Chemistry. [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. [\[Link\]](#)
- Knochel, P., et al. (2010). Magnesiation of Pyridine N-Oxides via Iodine or Bromine–Magnesium Exchange: A Useful Tool for Functionalizing Pyridine N-Oxides. The Journal of Organic Chemistry. [\[Link\]](#)
- ResearchGate. (n.d.). Regioselective bromination of pyridine N-oxide derivatives under optimized reaction condition.
- MedChemTips. (2013). Regioselective Bromination of Fused Heterocyclic N-Oxides. MedChemTips. [\[Link\]](#)
- Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.

- Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. [\[Link\]](#)
- Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [\[Link\]](#)
- Wikipedia. (n.d.). Corey–Fuchs reaction. Wikipedia. [\[Link\]](#)
- Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps. [\[Link\]](#)
- Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press. [\[Link\]](#)
- De Kimpe, N., et al. (2022).
- Al-Warhi, T., et al. (2022).
- figshare. (2022).
- Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [\[Link\]](#)
- Indo Global Journal of Pharmaceutical Sciences. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Indo Global Journal of Pharmaceutical Sciences. [\[Link\]](#)
- NIH. (2025).
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Organic Chemistry Portal. [\[Link\]](#)
- Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [\[Link\]](#)
- NIH. (2013). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. NIH. [\[Link\]](#)
- Lirias. (n.d.).
- Science.gov. (n.d.). pyridazine derivatives evaluated: Topics by Science.gov. Science.gov. [\[Link\]](#)
- ResearchGate. (2025). Recent Progress in Pyridazin-3(2H)-Ones Chemistry.
- NIH. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. [\[Link\]](#)
- NIH. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. NIH. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazin-3-ylmethanol synthesis - chemicalbook [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 12. figshare.com [figshare.com]
- 13. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Corey-Fuchs Reaction [organic-chemistry.org]
- 15. Regioselective Bromination of Fused Pyridine N-Oxides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. medchemtips.wordpress.com [medchemtips.wordpress.com]
- 20. ijcrt.org [ijcrt.org]
- 21. 3-Bromo-6-chloroimidazo[1,2-b]pyridazine synthesis - chemicalbook [chemicalbook.com]
- 22. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pyridazin-3-ylmethanol: A Versatile Heterocyclic Building Block in Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b1363950#pyridazin-3-ylmethanol-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com